Pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
Pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another approach involves the oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones, followed by annulation with amidines .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of trifluoroacetic acid and dichloromethane as solvents, with reaction conditions optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. It acts by binding to the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring structure but differs in its biological activity and therapeutic applications.
Quinolone Carboxylic Acids: These compounds also possess a carboxylic acid functional group and exhibit antibacterial properties.
Uniqueness: Pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5N3O2 |
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Molecular Weight |
175.14 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-1-5-2-9-4-11-7(5)10-3-6/h1-4H,(H,12,13) |
InChI Key |
XVRCWGVHAICWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=NC=C1C(=O)O |
Origin of Product |
United States |
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